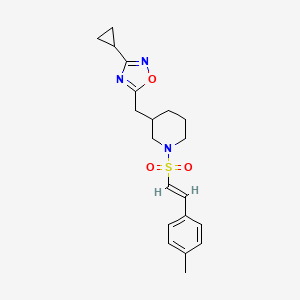

(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-cyclopropyl-5-[[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)10-12-27(24,25)23-11-2-3-17(14-23)13-19-21-20(22-26-19)18-8-9-18/h4-7,10,12,17-18H,2-3,8-9,11,13-14H2,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHVOXRRTQRNOG-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole represents a novel entry in the field of medicinal chemistry, particularly due to its structural features that combine a cyclopropyl group with a 1,2,4-oxadiazole moiety. This compound is of interest because oxadiazoles have been associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The chemical structure of this compound can be characterized by its unique arrangement of functional groups:

- Cyclopropyl group : Known for its strain and reactivity.

- 1,2,4-Oxadiazole ring : Contributes to the compound's bioactivity.

- Piperidine moiety : Enhances solubility and potential receptor interactions.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific biological activities associated with this compound have not been extensively documented in the literature; however, related compounds suggest potential activities in several areas:

1. Anticancer Activity

Several studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance:

- Compounds containing oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF7 .

2. Antimicrobial Properties

Oxadiazole derivatives are also known for their antibacterial and antifungal activities. A recent study found that certain oxadiazole compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Oxadiazoles have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of related oxadiazole compounds:

The mechanisms through which this compound may exert its biological effects could include:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including those similar to (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, exhibit significant antibacterial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis or death .

Anti-Cancer Properties

The compound's oxadiazole moiety is also linked to anti-cancer activities. In vitro studies have demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cell lines by targeting specific cellular pathways involved in tumor growth and survival . Molecular docking studies suggest that these compounds may bind effectively to proteins involved in cancer progression, making them potential candidates for further development as anti-cancer agents.

Agricultural Applications

Pesticide Development

Compounds containing oxadiazole structures are being investigated for their potential use in agrochemicals. Their ability to act as fungicides and herbicides is particularly noteworthy. Research has shown that oxadiazoles can disrupt metabolic pathways in pests, leading to effective pest control while minimizing harm to non-target species . This is crucial for sustainable agricultural practices.

Materials Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength. Additionally, oxadiazoles are being explored for their applications in electronic devices due to their favorable electronic properties .

Case Studies

Chemical Reactions Analysis

Example Pathway:

-

Step 1 :

-

Step 2 :

-

Step 3 :

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits moderate stability under acidic/basic conditions but undergoes selective transformations:

Key Insight : The electron-deficient oxadiazole ring is resistant to electrophilic attacks but prone to nucleophilic ring-opening in polar solvents .

Cyclopropyl Group

-

Ring-opening : Occurs under strong acids (e.g., H₂SO₄) to form linear alkanes .

-

Hydrogenation : Retains stability under catalytic hydrogenation (H₂/Pd-C) unless harsh conditions are applied .

Piperidine-Sulfonyl-Styryl Moiety

Stability Under Biological Conditions

Q & A

Q. What are the common synthetic routes for preparing (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

- Triazole ring formation : Cyclopropylamine reacts with thiocyanate derivatives under controlled temperature (60–80°C) to form the 1,2,4-oxadiazole core .

- Piperidine sulfonation : The piperidine moiety is sulfonated using 4-methylstyryl sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to avoid side reactions .

- Alkylation : A Mitsunobu reaction or nucleophilic substitution links the oxadiazole and sulfonated piperidine groups, with tetrahydrofuran (THF) as the solvent and catalytic iodine . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

- ¹H/¹³C-NMR : Critical for confirming substituent connectivity and stereochemistry. For example, the (E)-configuration of the styryl group is verified by coupling constants (J = 16 Hz for trans-vinylic protons) .

- LC-MS : Validates molecular weight and purity, with ESI+ mode detecting [M+H]+ ions .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in piperidine ring conformation and sulfonyl group orientation .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize byproducts like over-sulfonated piperidines?

- Temperature control : Conduct reactions at 0–5°C to reduce electrophilic aromatic substitution on the styryl group .

- Selective protecting groups : Temporarily block reactive sites on the piperidine ring using tert-butyloxycarbonyl (Boc) groups, which are removed post-sulfonation .

- HPLC monitoring : Track reaction progress in real-time to isolate intermediates before side reactions occur .

Q. What computational strategies predict the compound’s biological activity and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like enzymes or receptors. For example, the sulfonyl group may hydrogen-bond with catalytic residues in proteases .

- ADME prediction : SwissADME estimates parameters like logP (lipophilicity) and BBB permeability, influenced by the cyclopropyl group’s rigidity and sulfonamide’s polarity .

Q. How should researchers address contradictions in NMR data for stereoisomeric mixtures?

- Dynamic NMR (DNMR) : Resolves equilibrating conformers by analyzing temperature-dependent chemical shift changes, particularly for the piperidine ring .

- Chiral chromatography : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers, followed by off-line NMR for absolute configuration assignment .

Q. What crystallographic challenges arise when resolving the compound’s structure, and how can SHELX mitigate them?

- Disorder in flexible groups : The piperidine ring and styryl sulfonyl moiety may exhibit positional disorder. SHELXL’s PART and SUMP commands refine partial occupancies .

- Twinned crystals : Implement HKLF 5 format in SHELX to handle twinning ratios and improve R-factor convergence .

Q. How do structural modifications (e.g., replacing cyclopropyl with larger rings) affect bioactivity?

- Structure-Activity Relationship (SAR) studies : Compare IC₅₀ values in enzyme assays after substituting cyclopropyl with cycloheptyl or adamantyl groups. For example, bulkier substituents may enhance target binding but reduce solubility .

- Fluorine scanning : Introduce fluorine at the 4-methylstyryl position to assess effects on metabolic stability and target affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.